2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
The compound “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest in recent years for their potential as antitumor agents . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Pharmacophore Hybridization and Anticancer Properties
- This compound's structural analogs are used in pharmacophore hybridization for designing drug-like small molecules with potential anticancer properties. A study demonstrates a cost-effective synthesis approach for a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol. The synthesized compound showed promising results in anticancer activity in vitro using the NCI DTP protocol (Yushyn, Holota, & Lesyk, 2022).
Glutaminase Inhibition
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs, including a compound structurally related to 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide, are studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These compounds are explored for their therapeutic potential in inhibiting GLS, showing promise in attenuating the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
Structural Analysis for Drug Design
- Studies have analyzed the structure of compounds related to this compound to understand their molecular shapes, angles, and intermolecular interactions. These insights are crucial for drug design, especially in understanding how various interactions, such as hydrogen bonds and pi interactions, contribute to the compound's stability and reactivity (Boechat et al., 2011).
Antimicrobial Applications
- Derivatives of 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a structural relative of the compound , have been synthesized and evaluated as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Anti-Inflammatory and Analgesic Agents
- Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, closely related to the target compound, were designed and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant anti-inflammatory activity, comparable to ibuprofen, and exhibited promising analgesic activity in in vitro models (Shkair, Shakya, Raghavendra, & Naik, 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as urease
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s activity .
Biochemical Pathways
Similar compounds have been found to interfere with the urea cycle by inhibiting the enzyme urease . This could potentially lead to a decrease in the production of ammonia and carbon dioxide, which are byproducts of the urea cycle.
Pharmacokinetics
Based on its structural properties, it is likely to have good lipophilicity and moderate water solubility, which could influence its absorption and distribution in the body
Result of Action
Inhibition of urease activity could potentially lead to a decrease in the production of ammonia and carbon dioxide, which could have downstream effects on nitrogen metabolism .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities . It interacts with the urease enzyme, a cytoplasmic enzyme found in several cells including bacteria, fungi, algae, and some plant cells . The nature of these interactions involves the compound binding to the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s interaction with the urease enzyme has significant effects on cellular processes. Specifically, it influences the conversion of urea to ammonia and carbon dioxide, a process catalyzed by the urease enzyme . By inhibiting this enzyme, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the urease enzyme . This results in enzyme inhibition, which in turn leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its stability and the nature of its interactions with the urease enzyme, it is likely that it exhibits long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the urea cycle, a critical metabolic pathway . It interacts with the urease enzyme, potentially affecting metabolic flux and metabolite levels .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONUABVZBDGKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690688-75-6 |
Source
|
Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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